An In-Depth Technical Guide to 6-Hydroxyisoquinolin-1(2H)-one: A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 6-Hydroxyisoquinolin-1(2H)-one: A Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Isoquinolinone Core
The isoquinolin-1(2H)-one scaffold is a cornerstone in the architecture of numerous bioactive molecules, from natural alkaloids to synthetic pharmaceuticals.[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, making it an ideal framework for designing molecules that can interact with high specificity and affinity to biological targets. Among its many derivatives, 6-hydroxyisoquinolin-1(2H)-one has emerged as a particularly interesting entity. The presence of a phenolic hydroxyl group and a lactam moiety within the same molecule imparts a rich chemical reactivity and the potential for diverse biological activities, most notably in the realm of oncology and neuroprotection. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 6-hydroxyisoquinolin-1(2H)-one, with a focus on its potential as a modulator of the DNA repair enzyme Poly(ADP-ribose) polymerase-1 (PARP-1).
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-hydroxyisoquinolin-1(2H)-one is fundamental to its application in drug discovery and development. These properties influence its solubility, membrane permeability, and metabolic stability, all of which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | [2] |
| Molecular Weight | 161.16 g/mol | [3] |
| CAS Number | 252061-78-2 | [2] |
| Appearance | Solid | [3] |
| Boiling Point | 506.1°C at 760 mmHg | [3] |
| Storage Temperature | 4°C | [3] |
| IUPAC Name | 6-hydroxy-2H-isoquinolin-1-one | [2] |
Synthesis of 6-Hydroxyisoquinolin-1(2H)-one: A Plausible Synthetic Route
Caption: Proposed two-step synthesis of 6-hydroxyisoquinolin-1(2H)-one.
Experimental Protocol: A Hypothetical Approach
The following protocol is a conceptualized procedure based on analogous reactions and should be optimized and validated in a laboratory setting.
Step 1: Synthesis of 6-Hydroxyisoquinoline via Pomeranz-Fritsch Reaction
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Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-hydroxybenzaldehyde (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid.
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Reflux the mixture until the theoretical amount of water is collected.
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Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude Schiff base intermediate.
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Cyclization: Add the crude Schiff base to concentrated sulfuric acid at 0°C with stirring.
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Slowly warm the mixture to room temperature and then heat to 100°C for 2-4 hours.
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Cool the reaction mixture and carefully pour it onto crushed ice.
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Neutralize the solution with a concentrated base (e.g., NaOH) to pH 8-9.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 6-hydroxyisoquinoline.
Step 2: Oxidation to 6-Hydroxyisoquinolin-1(2H)-one
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Dissolve 6-hydroxyisoquinoline (1.0 eq) in a suitable solvent such as acetone or a mixture of acetic acid and water.
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Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇), in portions while maintaining the temperature at 0-10°C.
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After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
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Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the color of the oxidizing agent disappears.
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Filter the mixture to remove any inorganic precipitates.
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Extract the filtrate with an appropriate organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain 6-hydroxyisoquinolin-1(2H)-one.
Spectral Data: The Fingerprint of a Molecule
¹H NMR Spectroscopy
The proton NMR spectrum of 6-hydroxyisoquinolin-1(2H)-one in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the vinyl protons of the pyridinone ring, the phenolic hydroxyl proton, and the N-H proton of the lactam.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.5 | d | ~7.0 |
| H-4 | ~7.2 | d | ~7.0 |
| H-5 | ~7.0 | d | ~2.5 |
| H-7 | ~6.8 | dd | ~8.5, 2.5 |
| H-8 | ~7.9 | d | ~8.5 |
| 6-OH | ~9.5 | s (broad) | - |
| 2-NH | ~11.0 | s (broad) | - |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~162 |
| C-3 | ~105 |
| C-4 | ~138 |
| C-4a | ~125 |
| C-5 | ~115 |
| C-6 | ~158 |
| C-7 | ~118 |
| C-8 | ~128 |
| C-8a | ~135 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (phenol) | 3200-3600 (broad) |
| N-H (lactam) | 3100-3300 (broad) |
| C=O (lactam) | 1650-1680 |
| C=C (aromatic) | 1450-1600 |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
| Ion | m/z |
| [M+H]⁺ | 162.05 |
| [M-H]⁻ | 160.04 |
Chemical Reactivity: A Tale of Two Functional Groups
The chemical reactivity of 6-hydroxyisoquinolin-1(2H)-one is governed by the interplay of its phenolic hydroxyl group and the cyclic amide (lactam) functionality.
Caption: Key reaction sites of 6-hydroxyisoquinolin-1(2H)-one.
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Reactions at the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation and O-acylation reactions to introduce a variety of substituents.
-
Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Thus, reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur at the C5 and C7 positions.
-
Reactions at the Lactam: The N-H of the lactam is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation. The lactam carbonyl is susceptible to nucleophilic attack, which can lead to ring-opening reactions under harsh conditions (e.g., strong acid or base hydrolysis).
Biological Activity and Applications in Drug Discovery
The isoquinolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets.[4] Derivatives of isoquinolin-1(2H)-one have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5]
PARP Inhibition: A Key Therapeutic Strategy
A particularly exciting area of research is the development of isoquinolinone derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, especially PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks.[4] In cancers with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair of double-strand DNA breaks, the inhibition of PARP leads to a synthetic lethality, where the cancer cells are unable to repair their DNA and undergo apoptosis.[6]
Several potent PARP inhibitors feature the isoquinolinone core, and it is highly plausible that 6-hydroxyisoquinolin-1(2H)-one could serve as a valuable scaffold or intermediate for the development of novel PARP inhibitors. The hydroxyl group at the 6-position can be a key interaction point with the enzyme's active site or a handle for further chemical modification to optimize potency and selectivity.
Experimental Protocol: In Vitro PARP-1 Inhibition Assay
The following is a general protocol for assessing the PARP-1 inhibitory activity of a test compound like 6-hydroxyisoquinolin-1(2H)-one. This protocol is based on commercially available PARP assay kits.[7]
Caption: Workflow for a colorimetric PARP-1 inhibition assay.
-
Reagent Preparation:
-
Reconstitute purified human PARP-1 enzyme in assay buffer.
-
Prepare activated DNA from a stock solution.
-
Prepare a solution of biotinylated NAD⁺.
-
Prepare serial dilutions of 6-hydroxyisoquinolin-1(2H)-one in assay buffer. Ensure the final DMSO concentration is below 1%.
-
-
Reaction Setup (in a 96-well plate):
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Add assay buffer to all wells.
-
Add activated DNA to all wells.
-
Add the test compound dilutions or vehicle control to the respective wells.
-
Add the PARP-1 enzyme to all wells except the negative control.
-
-
Reaction Initiation and Incubation:
-
Add biotinylated NAD⁺ to all wells to start the reaction.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Detection:
-
Wash the wells with wash buffer.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the wells again.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.
-
Add a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of PARP-1 inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
-
Conclusion and Future Directions
6-Hydroxyisoquinolin-1(2H)-one represents a molecule of significant interest for medicinal chemists and drug discovery scientists. Its versatile chemical nature, stemming from the presence of both a phenolic hydroxyl group and a lactam, allows for a wide range of synthetic modifications. The isoquinolinone core is a well-established privileged scaffold, and the potential for 6-hydroxyisoquinolin-1(2H)-one and its derivatives to act as potent PARP inhibitors warrants further investigation. Future research should focus on developing a robust and scalable synthesis for this compound, followed by a thorough evaluation of its biological activities, not only as a PARP inhibitor but also against other relevant therapeutic targets. The insights gained from such studies will undoubtedly contribute to the development of novel therapeutics for a variety of diseases.
References
- Malyarchuk, S., et al. (2021). Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. Journal of Pharmacology and Experimental Therapeutics, 378(2), 145-156.
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- National Center for Biotechnology Information. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters.
- YouTube. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.
- PubMed Central. (n.d.). Molecular response to PARP1 inhibition in ovarian cancer cells as determined by mass spectrometry based proteomics.
- ResearchGate. (2025). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
- National Center for Biotechnology Information. (2024). UBA1 inhibition sensitizes cancer cells to PARP inhibitors.
- MySkinRecipes. (n.d.). 6-Methylisoquinolin-1(2H)-one.
- French-Ukrainian Journal of Chemistry. (n.d.). Biological Evaluation of 3-Aminoisoquinolin-1(2H)
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